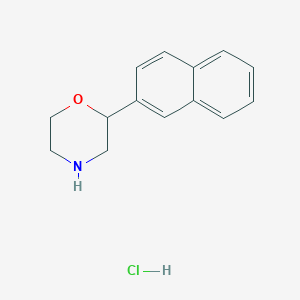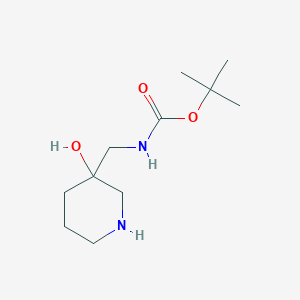
tert-Butyl ((3-hydroxypiperidin-3-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl ((3-hydroxypiperidin-3-yl)methyl)carbamate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a carbamate derivative that has been synthesized through a variety of methods, including the reaction of tert-butyl chloroformate with 3-hydroxypiperidine.
Mecanismo De Acción
The mechanism of action of tert-Butyl ((3-hydroxypiperidin-3-yl)methyl)carbamate involves the inhibition of acetylcholinesterase and the production of pro-inflammatory cytokines. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, tert-Butyl ((3-hydroxypiperidin-3-yl)methyl)carbamate can increase the levels of acetylcholine in the brain, which may improve cognitive function. The inhibition of pro-inflammatory cytokines can reduce inflammation and may have potential therapeutic applications in the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
Tert-Butyl ((3-hydroxypiperidin-3-yl)methyl)carbamate has been shown to have several biochemical and physiological effects. Inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the brain, which may improve cognitive function. Inhibition of pro-inflammatory cytokines can reduce inflammation and may have potential therapeutic applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using tert-Butyl ((3-hydroxypiperidin-3-yl)methyl)carbamate in lab experiments is its potential therapeutic applications. This compound has been shown to have potential as a treatment for Alzheimer's disease and inflammatory diseases. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on tert-Butyl ((3-hydroxypiperidin-3-yl)methyl)carbamate. One area of research could focus on its potential as a treatment for other neurological disorders, such as Parkinson's disease. Another area of research could focus on developing more potent derivatives of this compound that have increased therapeutic potential. Additionally, more research is needed to determine the safety and toxicity of this compound, particularly in human trials.
Métodos De Síntesis
Tert-Butyl ((3-hydroxypiperidin-3-yl)methyl)carbamate can be synthesized through a variety of methods. One commonly used method involves the reaction of tert-butyl chloroformate with 3-hydroxypiperidine. This reaction results in the formation of tert-Butyl ((3-hydroxypiperidin-3-yl)methyl)carbamate and hydrochloric acid. Other methods for synthesizing this compound include the reaction of tert-butyl isocyanate with 3-hydroxypiperidine and the reaction of tert-butyl carbamate with 3-hydroxypiperidine.
Aplicaciones Científicas De Investigación
Tert-Butyl ((3-hydroxypiperidin-3-yl)methyl)carbamate has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its use as a potential treatment for Alzheimer's disease. Studies have shown that this compound can inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may improve cognitive function in individuals with Alzheimer's disease.
Another area of research has focused on the anti-inflammatory properties of tert-Butyl ((3-hydroxypiperidin-3-yl)methyl)carbamate. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to the development of inflammatory diseases. This suggests that tert-Butyl ((3-hydroxypiperidin-3-yl)methyl)carbamate may have potential therapeutic applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
tert-butyl N-[(3-hydroxypiperidin-3-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-8-11(15)5-4-6-12-7-11/h12,15H,4-8H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHMPQZXHFGUSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCCNC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((3-hydroxypiperidin-3-yl)methyl)carbamate | |
CAS RN |
1779648-53-1 |
Source


|
| Record name | tert-butyl N-[(3-hydroxypiperidin-3-yl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-phenoxyacetamide](/img/structure/B2621734.png)
![N-(5-(N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2621735.png)
![5-Methyl-2-(m-tolyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2621736.png)
![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2621737.png)
![N-[2-[4-(Methoxymethyl)pyrimidin-2-yl]ethyl]but-2-ynamide](/img/structure/B2621738.png)
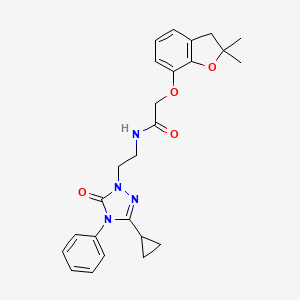
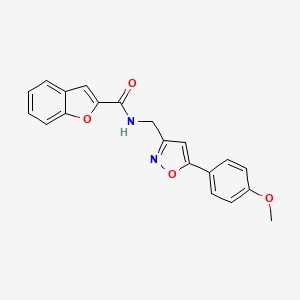
![3,4-dimethoxy-N-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-2-yl)benzamide](/img/structure/B2621743.png)
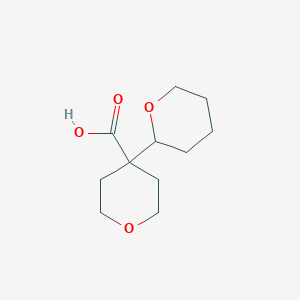

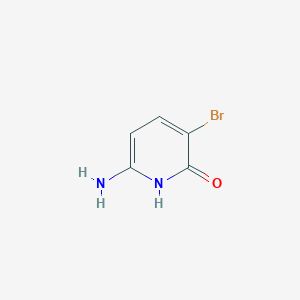
![Methyl 4,5,6,7-tetrahydro-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate;hydrochloride](/img/structure/B2621751.png)

